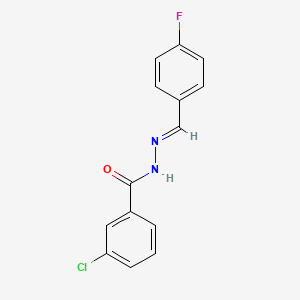

![molecular formula C27H26N4O4 B5567462 5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-N’-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C30H34N4O8 and a molecular weight of 578.627 .

Synthesis Analysis

The synthesis of compounds similar to 5-nitro-N’-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide often involves reactions of unsaturated substrates . For instance, the synthesis of N-Benzylideneaniline involves a Schiff base reaction using Kinnow peel powder as a green catalyst . Benzoxazolyl linked benzylidene based rhodanine and analogs have been synthesized and characterized by 1H NMR, 13C NMR, FT-IR, and HRMS spectral studies .Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

Research has demonstrated the synthesis and potential applications of compounds with structures similar to the queried compound in the fields of anti-inflammatory and antimicrobial activities. For example, a study on the synthesis of N-arylidene carbohydrazides showed significant in vivo anti-inflammatory and in vitro antimicrobial activity, indicating the potential of these compounds as therapeutic agents (Vasantha et al., 2015). Another study highlighted the synthesis of indole-2-carboxylic acid benzylidene-hydrazides as potent apoptosis inducers, further emphasizing the therapeutic potential of similar compounds (Zhang et al., 2004).

Corrosion Inhibition

Compounds with nitro isatin derivatives have been studied for their potential as corrosion inhibitors. The synthesis of new derivatives and their application in corrosion inhibition highlight the versatility of such compounds in protecting materials against degradation (Ahmed, 2018).

Mechanistic Insights and Synthesis Methods

Studies have also provided mechanistic insights into the reactions involving nitrosoarenes and alkynes, leading to N-hydroxyindoles as major products. These findings are crucial for understanding the chemical behavior of similar compounds and developing novel synthetic routes (Penoni et al., 2009).

Novel Synthetic Routes

Research into the synthesis of pentafluorosulfanyl-containing indoles and oxindoles provides an example of innovative approaches to creating compounds with potential applications in pharmaceuticals and materials science (Iakobson et al., 2013).

Safety and Hazards

properties

IUPAC Name |

5-nitro-N-[(E)-(4-pentoxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-2-3-7-16-35-22-13-10-19(11-14-22)18-28-30-27(32)26-25(20-8-5-4-6-9-20)23-17-21(31(33)34)12-15-24(23)29-26/h4-6,8-15,17-18,29H,2-3,7,16H2,1H3,(H,30,32)/b28-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMTVRHRHQPXAQ-MTDXEUNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)